Dimethyl vinylphosphonate

Vue d'ensemble

Description

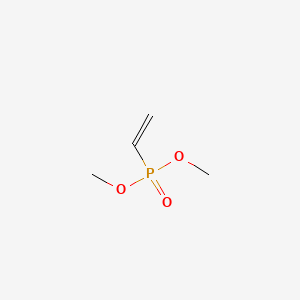

Dimethyl vinylphosphonate is an organophosphorus compound with the molecular formula C4H9O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its versatility and reactivity, making it a valuable reagent in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl vinylphosphonate can be synthesized through several methods. One common method involves the thermal dissociation of dimethyl 2-acetoxyethanephosphonate in the gas phase . Another approach is the reaction of vinylphosphonic acid with methanol in the presence of a catalyst . These methods typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of continuous flow reactors to maintain consistent quality and efficiency. Safety measures are crucial due to the compound’s reactivity and potential hazards.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl vinylphosphonate undergoes various chemical reactions, including:

Michael Addition: This reaction involves the addition of nucleophiles to the vinyl group, forming alkyl phosphonates.

Cross Metathesis: This reaction with methylimidazole produces valuable organic salts.

Aza-Michael Addition: Reaction with primary and secondary amines to form 2-(arylamino)ethyl phosphonates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include methylimidazole, primary and secondary amines, and various catalysts such as palladium and copper . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include alkyl phosphonates, organic salts, and 2-(arylamino)ethyl phosphonates . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Chemical Synthesis

Dimethyl vinylphosphonate as a Building Block:

DMVP serves as a crucial intermediate in the synthesis of various organophosphorus compounds. Its vinyl group allows for participation in addition reactions, metathesis reactions, and radical polymerizations, enabling the formation of complex molecules with tailored functionalities.

Case Study: Synthesis of Cyclic Phosphonates

A study demonstrated the synthesis of six-membered cyclic phosphonates using DMVP under basic conditions. The reaction yielded significant products, showcasing DMVP's utility in producing cyclic structures that are essential for developing pharmaceutical intermediates .

Material Science

Flame Retardant Applications:

DMVP has been incorporated into polyacrylonitrile (PAN) to enhance flame retardancy. Research indicates that adding DMVP significantly improves the fire resistance of textiles, making it valuable for safety applications in various industries .

Phosphonate-Containing Films:

Recent advancements have highlighted the use of DMVP in vapor phase deposition techniques to create phosphonate-containing alumina thin films. These films exhibit remarkable thermal and chemical stability, making them suitable for applications in energy conversion and storage technologies .

Energy Storage

Corrosion Resistance in Lead Batteries:

DMVP has been shown to enhance the corrosion resistance of lead grids in sulfuric acid environments. This application is critical for improving the longevity and efficiency of lead-acid batteries, which are widely used in automotive and stationary energy storage systems .

Biological Applications

Potential Biological Interactions:

Although research on DMVP's biological mechanisms is limited, its structural similarity to phosphate esters suggests potential interactions with enzymes involved in biological processes. This characteristic positions DMVP as a candidate for further exploration in biochemical applications.

Supramolecular Chemistry

Dimerization Studies:

Research has explored the dimerization of vinyl phosphonates like DMVP with cyanostars to form supramolecular polymers. This process highlights the ability to create complex molecular architectures through non-covalent interactions, expanding the scope of DMVP's applications in materials science .

Mécanisme D'action

The mechanism of action of dimethyl vinylphosphonate involves its reactivity with nucleophiles and electrophiles. The vinyl group allows for various addition reactions, while the phosphonate moiety can participate in coordination with metal ions and enzymes . These interactions enable the compound to act as a versatile reagent in chemical and biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl vinylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.

Vinylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.

Dimethyl phosphate: Lacks the vinyl group, making it less reactive in certain types of addition reactions.

Uniqueness

Dimethyl vinylphosphonate is unique due to its combination of a vinyl group and a phosphonate ester, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Activité Biologique

Dimethyl vinylphosphonate (DMVP) is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMVP, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group (P(O)(OR)₂) and a vinyl group (CH₂=CH-). Its chemical formula is C₄H₉O₃P, and it can be synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions typically involve the condensation of trimethyl phosphite with an aldehyde or ketone, leading to the formation of DMVP as a versatile building block for further chemical modifications .

The biological activity of DMVP is largely attributed to its structural similarity to naturally occurring phosphate esters. This similarity allows DMVP to interact with enzymes involved in various biological processes, although specific mechanisms remain to be fully elucidated. The vinyl group in DMVP is particularly reactive, enabling it to participate in addition reactions and potentially act as a Michael acceptor in biological systems .

Inhibitory Effects on Enzymes

Research indicates that DMVP and its derivatives may exhibit inhibitory activities towards certain enzymes. For example, studies have shown that phosphonic acids derived from vinylphosphonates can inhibit enzymes critical for metabolic pathways in microorganisms. This suggests potential applications in developing antimicrobial agents or herbicides targeting specific enzymatic functions .

RNA Interference Applications

One notable area of research involves the modification of small interfering RNAs (siRNAs) with vinylphosphonate groups. A study highlighted that incorporating 5′-vinylphosphonate into siRNAs enhances their stability against exonucleases and improves their accumulation in tissues. This modification significantly increases the efficacy and duration of gene silencing both in vitro and in vivo, suggesting that DMVP derivatives could be valuable in therapeutic applications involving RNA interference .

Case Studies

- Inhibition of Tumor Growth : A study explored the effects of 5′-vinylphosphonate-modified siRNAs on tumor growth in a mouse model. The results demonstrated that these modified siRNAs effectively silenced target genes associated with tumor progression, indicating a promising avenue for cancer therapy .

- Antimicrobial Potential : Another investigation focused on the synthesis of phosphonic acid derivatives from DMVP. These compounds displayed significant inhibitory activity against specific bacterial strains, suggesting their potential use as antimicrobial agents .

Summary of Research Findings

Propriétés

IUPAC Name |

1-dimethoxyphosphorylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O3P/c1-4-8(5,6-2)7-3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCXMYUCNSJSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37953-82-5 | |

| Record name | Phosphonic acid, P-ethenyl-, dimethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37953-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30196844 | |

| Record name | Dimethyl vinylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4645-32-3 | |

| Record name | Dimethyl vinylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4645-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl vinylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl vinylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl vinylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL VINYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZS4CER58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.